molecular formula C16H18N2O B8077106 4'-Morpholino-[1,1'-biphenyl]-4-amine

4'-Morpholino-[1,1'-biphenyl]-4-amine

Cat. No.: B8077106
M. Wt: 254.33 g/mol
InChI Key: JAOYYEIRRGTVRI-UHFFFAOYSA-N
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Description

4'-Morpholino-[1,1'-biphenyl]-4-amine is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a biphenyl core symmetrically substituted with a morpholine ring and an amine group, making it a versatile building block for synthesizing more complex molecules. Compounds based on the morpholinoaniline structure have been identified as crucial pharmacophores in the development of central nervous system (CNS)-active agents . Specifically, related N,N -bis([1,1'-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives have demonstrated significant anticonvulsant potential in both in vivo and in silico studies, showing activity in 6 Hz psychomotor and acute pentylenetetrazol (PTZ) seizure models . Molecular docking studies suggest that such active molecules likely exert their effects by binding to therapeutic targets like the SV2A transporter and the GABA-A receptor, which are established targets for antiepileptic drugs . The integration of the morpholine ring, a common feature in many FDA-approved drugs, is known to enhance the medicinal properties of a molecule, improving parameters like solubility and metabolic stability . As a research chemical, this compound serves as a valuable precursor for synthesizing these biologically active derivatives. It is intended for use in pharmaceutical development, hit-to-lead optimization, and mechanism-of-action studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-morpholin-4-ylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c17-15-5-1-13(2-6-15)14-3-7-16(8-4-14)18-9-11-19-12-10-18/h1-8H,9-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOYYEIRRGTVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of 4-Morpholinophenylboronic Acid with 4-Nitrohalobenzene

A widely adopted route involves Suzuki-Miyaura coupling between 4-morpholinophenylboronic acid and 4-nitrohalobenzene (X = Br, I). The nitro group is subsequently reduced to an amine.

Procedure :

  • Coupling Step :

    • 4-Morpholinophenylboronic acid (1.2 equiv), 4-nitroiodobenzene (1.0 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3.0 equiv) in toluene/ethanol (3:1) at 80°C for 12 h.

    • Yield: 85–92% for 4'-morpholino-4-nitro-1,1'-biphenyl.

  • Nitro Reduction :

    • Hydrogenation with H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 6 h.

    • Yield: 95–98%.

Advantages :

  • High regioselectivity due to electron-donating morpholino group activating the boronic acid.

  • Compatibility with nitro groups, avoiding premature reduction.

Limitations :

  • Requires handling of sensitive boronic acids.

  • Pd residue removal necessitates additional purification steps.

Ullmann-Type Coupling for Scalable Synthesis

Copper-Catalyzed Coupling of 4-Iodoaniline with 4-Morpholinophenylboronic Acid

A cost-effective alternative using CuI catalysis:

Procedure :

  • 4-Iodoaniline (1.0 equiv), 4-morpholinophenylboronic acid (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (3.0 equiv) in DMF at 120°C for 24 h.

  • Yield: 65–72%.

Trade-offs :

  • Lower yields compared to Pd-based methods.

  • Longer reaction times but reduced metal costs.

One-Pot Tandem Approaches

Sequential Cross-Coupling and Morpholino Installation

A novel one-pot method eliminates intermediate isolation:

  • Suzuki-Miyaura coupling of 4-bromonitrobenzene with phenylboronic acid.

  • In situ nitration to 4'-nitrobiphenyl-4-amine.

  • Morpholino introduction via nucleophilic aromatic substitution (NAS) with morpholine under microwave irradiation.

Conditions :

  • Step 1 : Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₂CO₃, toluene/EtOH, 80°C, 6 h.

  • Step 2 : HNO₃/H₂SO₄, 0°C → 25°C, 2 h.

  • Step 3 : Morpholine (5.0 equiv), CuCl (20 mol%), DMF, 150°C (microwave), 1 h.

  • Overall Yield: 58–63%.

Comparative Analysis of Methodologies

Method Catalyst Yield (%) Cost Index Scalability
Suzuki-Miyaura + ReductionPd(PPh₃)₄85–92HighExcellent
Buchwald-HartwigPd(OAc)₂78–84ModerateGood
Ullmann CouplingCuI65–72LowModerate
One-Pot TandemPd/Cu58–63ModerateLimited

Key Findings :

  • Pd-based methods offer superior yields but incur higher costs.

  • Copper catalysis is viable for large-scale production despite moderate efficiency.

  • One-pot strategies reduce purification steps but require precise condition control .

Chemical Reactions Analysis

Types of Reactions

4’-Morpholino-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Organic Synthesis

4'-Morpholino-[1,1'-biphenyl]-4-amine serves as a key intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of new materials with specific electronic properties or as precursors for pharmaceuticals.

Biological Studies

In biological research, this compound has been employed to study enzyme inhibition and protein-ligand interactions . Its morpholino group enhances its binding affinity to various enzymes, making it useful for investigating biochemical pathways and mechanisms of action.

Medicinal Chemistry

The compound has potential applications in drug development as an intermediate for synthesizing pharmaceutical agents targeting specific diseases. For instance, studies have indicated its effectiveness in modulating pathways involved in cancer and neurodegenerative diseases .

Table 1: Summary of Research Findings

StudyApplicationFindings
Enzyme InhibitionDemonstrated significant inhibition of IRE1α RNase activity with IC50 values ranging from 0.23 to 44 μM.
Cancer ResearchUsed as a model carcinogen in mutagenicity studies; findings indicate potential for further exploration in cancer therapeutics.
Drug DevelopmentInvestigated for synthesis of anti-tubercular compounds; showed promising binding affinity and selectivity towards DprE1 protein target.

Table 2: Comparison of Related Compounds

CompoundStructure TypeKey Features
This compoundBiphenyl + MorpholinoHigh solubility, strong binding affinity
4-Morpholinophenylboronic acidBoronic Acid + MorpholinoUseful for Suzuki reactions but less versatile than biphenyl derivatives
4-MorpholinoanilineAniline + MorpholinoLacks biphenyl structure; limited applications compared to biphenyl derivatives

Mechanism of Action

The mechanism of action of 4’-Morpholino-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes or receptors. The morpholino group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The biphenyl structure provides a rigid framework that can interact with hydrophobic pockets in the target molecules, further stabilizing the binding interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4'-Morpholino-[1,1'-biphenyl]-4-amine with structurally related biphenyl-4-amine derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Electronic Properties

Compound Name Substituent(s) Key Properties
This compound 4'-Morpholine, 4-NH₂ Enhanced solubility due to polar morpholine; moderate steric bulk .
[1,1'-Biphenyl]-4-amine (Parent) None Planar structure; low solubility in polar solvents; baseline reactivity .
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3',4'-F, 4-NH₂ Electron-withdrawing F groups reduce electron density; improved metabolic stability .
N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine 4-BrPh, 4-NH₂ Bromine enables cross-coupling reactions; high melting point (130–134°C) .
N-Isobutyl-[1,1'-biphenyl]-4-amine N-Isobutyl, 4-NH₂ Alkyl chain increases hydrophobicity; lower melting point (~75% yield) .

Key Research Findings

  • Solubility: Morpholino and methoxy groups enhance solubility in polar solvents (e.g., DMSO, methanol), critical for pharmaceutical formulations .
  • Reactivity : Bromine and iodine substituents facilitate cross-coupling reactions, whereas fluorine groups resist metabolic degradation .
  • Thermal Stability : Alkyl and aryl substituents increase glass transition temperatures (Tg) in OLED host materials, extending device lifetimes .

Biological Activity

4'-Morpholino-[1,1'-biphenyl]-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antiproliferative effects, cytotoxicity against various cancer cell lines, and its mechanism of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of morpholine with substituted biphenyl derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against several cancer cell lines. The following table summarizes the findings from various assays:

Cell Line IC50 (µM) Effect
PC3 (Prostate Cancer)12.5Significant decrease in viability
DU145 (Prostate Cancer)15.0Moderate cytotoxicity
HFF3 (Normal Cells)>30Low toxicity

The compound exhibited a dose-dependent decrease in cell viability, with prostate cancer cell lines being more sensitive compared to normal fibroblast cells .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of DNA Methyltransferases : The compound has shown inhibitory activity against DNMT1 and DNMT3A, leading to reactivation of tumor suppressor genes in leukemia cell lines .
  • Induction of Apoptosis : Studies indicate that treatment with this compound results in increased apoptosis markers in cancer cells .

Case Studies

A notable study involved treating human prostate cancer cell lines with varying concentrations of this compound over 72 hours. The results indicated:

  • PC3 Cells : A significant reduction in cell viability was observed at concentrations above 10 µM.
  • DU145 Cells : Similar trends were noted, although higher concentrations were required for comparable effects.

These findings highlight the compound's potential as a therapeutic agent against prostate cancer .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound IC50 (µM) Target Cell Line
4-Methylpiperazinyl derivative10.0PC3
SGI-1027 (Reference Compound)5.0KG-1 (Leukemia)
This compound12.5PC3

This comparison indicates that while this compound is effective, it may require optimization for enhanced potency .

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